![molecular formula C24H19N3 B2425505 1,3-bis(4-metilfenil)-1H-pirazolo[4,3-c]quinolina CAS No. 901245-63-4](/img/structure/B2425505.png)
1,3-bis(4-metilfenil)-1H-pirazolo[4,3-c]quinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline and its derivatives are widely recognized in the field of medicinal chemistry due to their diverse pharmacological effects . They have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization of diamine derivatives with sulfonium salts . The ring formation reaction between diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
Molecular Structure Analysis
The molecular structure of similar compounds is often verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the yield, melting point, and NMR data can provide valuable information about the compound .
Mecanismo De Acción
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with specific proteins or enzymes in the parasites, disrupting their normal functions .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) of the leishmania parasite, characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to disruption of the parasite’s normal functions.
Biochemical Pathways
Similar compounds have been shown to interfere with the life cycle of parasites such as leishmania and plasmodium
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, one such compound displayed superior antipromastigote activity, being more active than standard drugs .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several advantages for lab experiments, including its selective cytotoxicity to cancer cells, its ability to induce apoptosis and cell cycle arrest, and its potential for the treatment of inflammatory and viral diseases. However, there are also some limitations to its use, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research and development of 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline. One potential direction is to investigate its potential for combination therapy with other anti-cancer drugs, which may enhance its anti-tumor activity. Another direction is to explore its potential for the treatment of inflammatory and viral diseases, which may expand its therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline and to optimize its synthesis and purification methods for improved yield and purity.
Métodos De Síntesis
1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be synthesized using a multi-step process involving the reaction of 4-methylbenzaldehyde with malononitrile, followed by cyclization with hydrazine hydrate and subsequent reaction with 4-methylphenylhydrazine. The final product is obtained through a purification process using column chromatography. The purity and yield of 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be optimized by adjusting the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
Actividades Antileishmaniales y Antimaláricas
Los compuestos que contienen pirazol, como 1,3-bis(4-metilfenil)-1H-pirazolo[4,3-c]quinolina, son conocidos por sus diversos efectos farmacológicos, incluidas las potentes actividades antileishmaniales y antimaláricas . Por ejemplo, el compuesto 13, un derivado de pirazol acoplado a hidrazina, mostró una actividad antipromastigote superior que fue 174 y 2.6 veces más activa que los fármacos estándar miltefosina y anfotericina B deoxicolato . Además, los compuestos diana 14 y 15 mostraron mejores efectos de inhibición contra Plasmodium berghei con una supresión del 70.2% y 90.4%, respectivamente .
Estudios de Acoplamiento Molecular
Se han realizado estudios de acoplamiento molecular en estos compuestos para justificar su potente actividad antipromastigote in vitro. Por ejemplo, el compuesto 13 tiene un patrón de ajuste deseable en el bolsillo LmPTR1 (sitio activo) caracterizado por una energía libre de unión más baja .
Protodesboronación de Ésteres Borónicos de Pinacol
this compound se puede utilizar en la protodesboronación catalítica de ésteres borónicos alquílicos 1°, 2° y 3° utilizando un enfoque radical . Este proceso se combina con una homologación Matteson–CH2–, lo que permite la hidrometilación formal de alquenos anti-Markovnikov .
Síntesis de α-Aminofosfonatos
La reacción de Kabachnik–Fields, uno de los enfoques más prácticos para las síntesis de α-aminofosfonatos, generalmente requiere varios catalizadores . This compound podría usarse potencialmente en este contexto, aunque se necesitan más investigaciones para confirmar esta aplicación.
Safety and Hazards
Propiedades
IUPAC Name |
1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3/c1-16-7-11-18(12-8-16)23-21-15-25-22-6-4-3-5-20(22)24(21)27(26-23)19-13-9-17(2)10-14-19/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEXPERAQPIONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

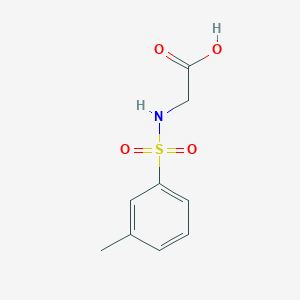
![2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2425426.png)


![Tert-butyl 2-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate](/img/structure/B2425431.png)
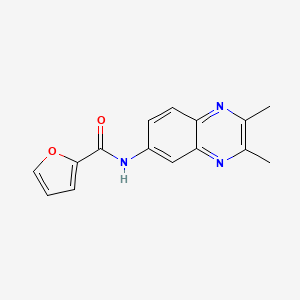
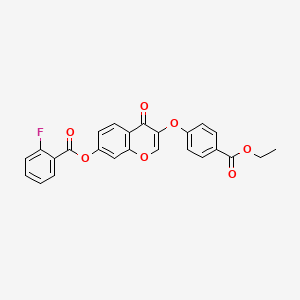
![2-[(3,6-dichloropyridin-2-yl)formamido]-N,N-diethylacetamide](/img/structure/B2425434.png)
![2-[3-(Trifluoromethyl)phenyl]-4-isothiazoline-3-one](/img/structure/B2425435.png)
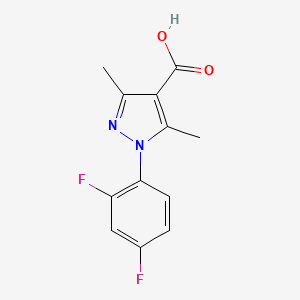
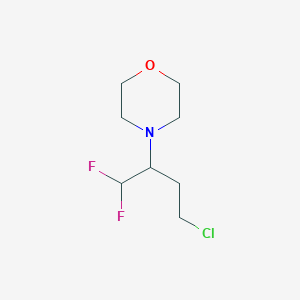
![4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/no-structure.png)

![2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid](/img/structure/B2425445.png)